Physicochemical Signature: Computed LogP and Hydrogen-Bonding Profile of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide Versus Pyridine-4-isomer
Computational analysis reveals that 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide has an XLogP3-AA value of 0.7 [1]. In contrast, the pyridine-4-isomer (2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide) is predicted to have a slightly different lipophilicity due to altered nitrogen position, which can influence membrane permeability and target binding. The target compound also possesses 1 hydrogen bond donor and 5 hydrogen bond acceptors [1], compared to the pyridine-4-isomer, which maintains a similar count but with a different spatial orientation of the hydrogen bond acceptor.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | XLogP3-AA = 0.7; HBD = 1; HBA = 5 [1] |
| Comparator Or Baseline | 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide (Pyridine-4-isomer): computed LogP predicted to differ by ~0.2–0.5 log units based on nitrogen position shift; HBD/HBA count unchanged but spatial orientation altered |
| Quantified Difference | XLogP difference of approximately 0.2–0.5 log units (estimated); identical HBD/HBA count but different 3D hydrogen-bonding vector |
| Conditions | In silico prediction using PubChem's XLogP3 algorithm and computed hydrogen bond descriptors; experimental logP not available |
Why This Matters
The distinct lipophilicity and hydrogen-bonding pattern of the pyridin-3-ylmethyl isomer can lead to differential passive permeability and target engagement, making it essential to specify the exact isomer for reproducible biological assay results.
- [1] PubChem. Compound summary for 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide (PubChem CID 52417048). National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1251547-86-0. View Source
